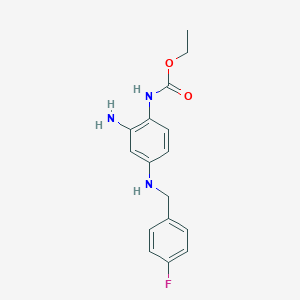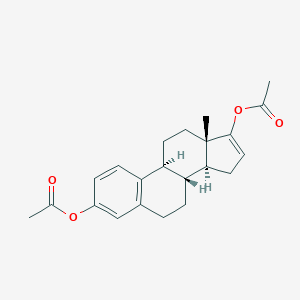
Estrone enol diacetate
Overview
Description
Estrone enol diacetate is a synthetic derivative of estrone, a naturally occurring estrogen hormone It is characterized by the presence of two acetate groups attached to the enol form of estrone
Mechanism of Action
- Estrone enol diacetate primarily targets cells that express estrogen receptors. These include tissues in the female reproductive tract, mammary glands, hypothalamus, and pituitary gland .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Estrone enol diacetate interacts with various enzymes, proteins, and other biomolecules. For instance, it is metabolized by cytochrome P450 (CYP) enzymes, including CYP1A1, CYP1B1, and CYP1A2 . The nature of these interactions involves irreversible hydroxylation, leading to the formation of various metabolites .
Cellular Effects
This compound influences various cellular processes. For example, it has been found to stimulate epithelial-to-mesenchymal transition (EMT) genes, promoting tumor invasion and multi-organ ER+ breast cancer metastasis . It also cooperates with nuclear factor kB(NF-kB) to stimulate inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it binds to estrogen receptors ERα and ERβ . It is also converted into estradiol and estriol in sterilized soil, indicating potential abiotic transformation .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. For instance, a study found that a stable concentration over time that would mimic human pharmacokinetics could not be achieved with subcutaneous, intraperitoneal, or oral administration of this compound in mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by NADPH-dependent cytochrome P450 (CYP) enzymes, including CYP1A1, CYP1B1, and CYP1A2 . This leads to the formation of various metabolites through irreversible hydroxylation .
Transport and Distribution
This compound is transported and distributed within cells and tissues. A study found that the migration capacity of this compound was far stronger than that of Estrone in soil
Preparation Methods
Synthetic Routes and Reaction Conditions
Estrone enol diacetate can be synthesized through the acetylation of estrone. The process typically involves the reaction of estrone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the diacetate derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions, such as temperature and reaction time, are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Estrone enol diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form estrone or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to estrone or other reduced forms.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Estrone and other oxidized derivatives.
Reduction: Estrone and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Estrone enol diacetate has several scientific research applications:
Chemistry: Used as a substrate in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its interactions with enzymes and receptors, particularly in the context of estrogenic activity.
Medicine: Investigated for its potential therapeutic applications, including hormone replacement therapy and cancer treatment.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
Estrone enol diacetate is similar to other estrogen derivatives, such as estradiol and estriol. it is unique in its structure due to the presence of the enol and diacetate groups. This structural difference can influence its biological activity and pharmacokinetic properties.
Similar Compounds
Estrone: A naturally occurring estrogen with a similar core structure but without the enol and diacetate groups.
Estradiol: Another potent estrogen with a hydroxyl group at the C17 position.
Estriol: A weaker estrogen with hydroxyl groups at the C16 and C17 positions.
This compound’s unique structure and properties make it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
[(8R,9S,13S,14S)-3-acetyloxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O4/c1-13(23)25-16-5-7-17-15(12-16)4-6-19-18(17)10-11-22(3)20(19)8-9-21(22)26-14(2)24/h5,7,9,12,18-20H,4,6,8,10-11H2,1-3H3/t18-,19-,20+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJNGUPMJAHAND-JBPLPALLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20592-42-1 | |
| Record name | Estra-1,3,5(10),16-tetraene-3,17-diol, 3,17-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20592-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estra-1,3,5(10),16-tetraene-3,17-diol diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.893 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Estrone enol diacetate in synthesizing radiolabeled estradiol derivatives for imaging?
A1: this compound serves as a crucial starting material in the synthesis of 16 α-[77Br]-bromoestradiol-17 β (3a). [] The process involves bromination of this compound with Na77Br and hydrogen peroxide-acetic acid, followed by reduction using lithium aluminum hydride. This results in a mixture of 16 α-[77Br]-bromoestradiol-17 β (3a) and its 17 α epimer (3b). The desired 16 α-[77Br]-bromoestradiol-17 β (3a) is then isolated using HPLC. This radiolabeled estradiol derivative exhibits high affinity for estrogen receptors and can be utilized for imaging mammary tumors. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Chloropyrazolo[1,5-a]pyrimidine](/img/structure/B32228.png)
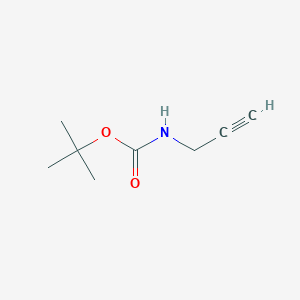
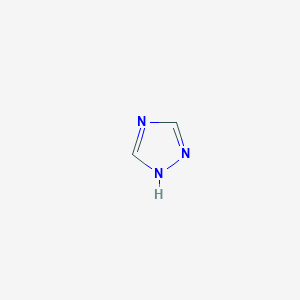
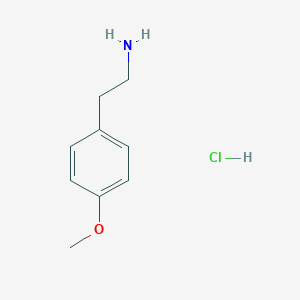
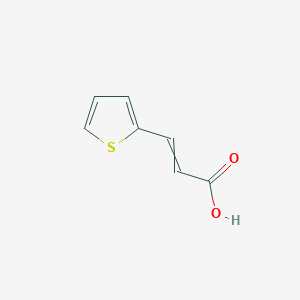
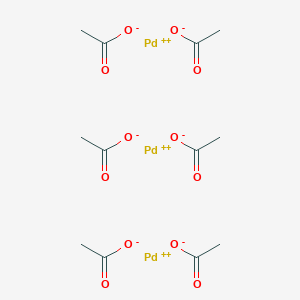
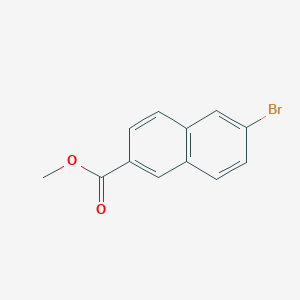

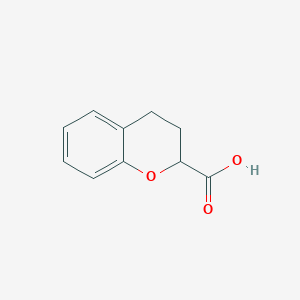
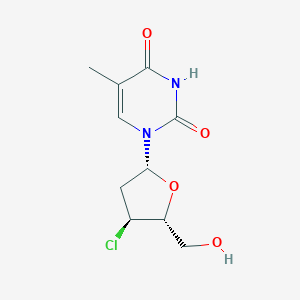
![9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B32258.png)
